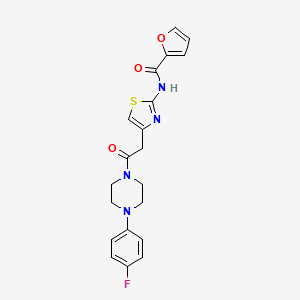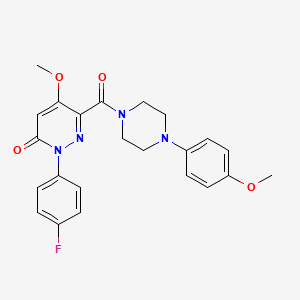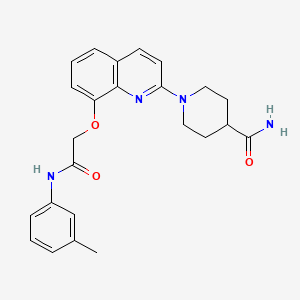![molecular formula C24H23F3N4O3 B3411872 1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide CAS No. 921785-69-5](/img/structure/B3411872.png)
1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide is a complex organic compound featuring a quinoline core, a piperidine ring, and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trifluoromethylphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction using 4-(trifluoromethyl)benzoyl chloride and an appropriate catalyst.
Formation of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.
Final Coupling: The final step involves coupling the quinoline derivative with the piperidine derivative using a carbodiimide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or piperidine derivatives.
Substitution: Introduction of various functional groups at the quinoline or piperidine positions.
科学的研究の応用
1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving quinoline derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The trifluoromethylphenyl group can enhance the compound’s binding affinity to certain proteins, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
4-(trifluoromethyl)anisole: Shares the trifluoromethyl group but lacks the quinoline and piperidine components.
Quinoline derivatives: Similar core structure but different substituents.
Piperidine derivatives: Similar ring structure but different functional groups.
Uniqueness
1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide is unique due to the combination of its quinoline core, piperidine ring, and trifluoromethylphenyl group, which confer distinct chemical and biological properties not found in simpler analogs.
特性
CAS番号 |
921785-69-5 |
|---|---|
分子式 |
C24H23F3N4O3 |
分子量 |
472.5 g/mol |
IUPAC名 |
1-[8-[2-oxo-2-[4-(trifluoromethyl)anilino]ethoxy]quinolin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H23F3N4O3/c25-24(26,27)17-5-7-18(8-6-17)29-21(32)14-34-19-3-1-2-15-4-9-20(30-22(15)19)31-12-10-16(11-13-31)23(28)33/h1-9,16H,10-14H2,(H2,28,33)(H,29,32) |
InChIキー |
FXKYGXPMERBTNH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2 |
正規SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B3411791.png)
![1-[(3-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B3411804.png)
![5-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B3411811.png)


![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,2-diphenylacetamide](/img/structure/B3411825.png)
![N-[(2-chlorophenyl)methyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B3411833.png)
![N-(4-chlorophenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B3411841.png)
![3-benzyl-N-(5-chloro-2-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3411847.png)

![3-{[(4-chlorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411850.png)
![7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411860.png)

![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B3411873.png)
